molecular formula C9H12O3 B2894243 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2402830-80-0

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2894243
CAS No.: 2402830-80-0
M. Wt: 168.192
InChI Key: FEYNTLCBPRNIIQ-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)bicyclo[111]pentane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₃ It is a bicyclic structure that includes both an oxetane ring and a bicyclo[111]pentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or the bicyclo[1.1.1]pentane core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both an oxetane ring and a bicyclo[1.1.1]pentane core. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7(11)9-3-8(4-9,5-9)6-1-12-2-6/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNTLCBPRNIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402830-80-0
Record name 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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